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Compound of Interest

Compound Name: 1-Ethyl-2-iodobenzene

Cat. No.: B090931

1-Ethyl-2-iodobenzene (CAS No. 18282-40-1) is a substituted aromatic organoiodine
compound. While seemingly a simple molecule, its true value lies in the strategic placement of
its functional groups. The ethyl group provides steric and electronic influence, while the ortho-
iodine atom serves as an exceptionally reactive handle for sophisticated molecular
engineering.

Aryl iodides are premier substrates in modern organic synthesis, particularly in metal-catalyzed
cross-coupling reactions. The carbon-iodine (C-I) bond is the most reactive among the aryl
halides, allowing for oxidative addition to low-valent transition metal catalysts (like palladium(0))
under significantly milder conditions than its bromide or chloride counterparts.[1] This high
reactivity makes 1-ethyl-2-iodobenzene an invaluable building block for constructing complex
molecular architectures, enabling the efficient synthesis of biaryl compounds, substituted
alkenes, and arylalkynes—motifs frequently found in active pharmaceutical ingredients (APISs).

[2](3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is critical for its
effective use in synthesis and for accurate characterization of its reaction products.

Physical and Chemical Properties

The key identifying and physical properties of 1-ethyl-2-iodobenzene are summarized below.
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Property Value Reference(s)
CAS Number 18282-40-1 [415]
Molecular Formula CsHol [41[6]
Molecular Weight 232.06 g/mol [41[6]

Physical Form Liquid [7]

IUPAC Name 1-ethyl-2-iodobenzene [8]

SMILES CCC1=CC=CC=Cl1I [4]

ZEJZDNMOGNUIHL-
INChl Key [4]
UHFFFAOYSA-N

Flash Point 105 °C (221 °F) [7]

Ambient temperature, protect
Storage ) [6][7]
from light

Spectroscopic Signature

Spectroscopic analysis provides an unambiguous fingerprint for the molecule. The data below
are based on reported experimental findings.[5][9]

e 'H NMR (400 MHz, CDCls):

o 0 7.81(dd, J =8.3, 1.6 Hz, 1H): This doublet of doublets corresponds to the aromatic
proton ortho to the iodine atom (C6-H), experiencing large coupling from its vicinal
neighbor and smaller meta-coupling.

o 0 7.21-7.30 (m, 2H): A multiplet representing the two central aromatic protons (C4-H and
C5-H).

o 06.87 (td, J = 8.3, 1.6 Hz, 1H): This triplet of doublets corresponds to the aromatic proton
ortho to the ethyl group (C3-H).

o 02.73(q,J =7.5Hz, 2H): The quartet represents the benzylic methylene protons (-CH2-)
of the ethyl group, split by the adjacent methyl protons.
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o 0 1.21 (t, J =7.5 Hz, 3H): This triplet is characteristic of the terminal methyl protons (-CHs)
of the ethyl group.

e 13C NMR (100 MHz, CDCls):

o 9 146.6: Quaternary aromatic carbon attached to the ethyl group (C1).

[e]

0 139.5, 128.7, 128.5: Aromatic CH carbons.

o

0 100.6: Quaternary aromatic carbon attached to the iodine atom (C2). The significant
upfield shift is a hallmark of ipso-carbons bonded to iodine.

o

0 34.3: Benzylic methylene carbon (-CH2-).

[¢]

0 14.7: Terminal methyl carbon (-CHs).

e Mass Spectrometry (El): The molecular ion peak ([M]*) is observed at m/z = 232,
corresponding to the molecular weight of the compound.[9]

Synthesis Methodologies: A Comparative Analysis

The synthesis of 1-ethyl-2-iodobenzene is not efficiently achieved by direct electrophilic
iodination of ethylbenzene, as this reaction favors para-substitution and is often reversible due
to the formation of hydrogen iodide (HI), a strong reducing agent.[10][11] Therefore, more
robust and regioselective methods are required.

Method 1: Metal-Free Synthesis from Arylhydrazine
(Field-Proven Protocol)

A highly effective and modern approach involves the reaction of 2-ethylphenylhydrazine
hydrochloride with elemental iodine in DMSO. This method is advantageous as it avoids the
use of heavy metals and harsh bases.[5][12]

e To a round-bottom flask, add 2-ethylphenylhydrazine hydrochloride (0.5 mmol, 1.0 equiv).

e Add elemental iodine (I2, 127 mg, 0.5 mmol, 1.0 equiv) and dimethyl sulfoxide (DMSO, 0.1
mL).
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« Stir the reaction mixture at 60 °C for 6 hours under an air atmosphere.
e Cool the mixture to room temperature.

e Add saturated aqueous sodium thiosulfate (Na2S20s3, 5 mL) to quench unreacted iodine,
followed by water (10 mL).

o Extract the aqueous layer with chloroform or ethyl acetate (4 x 5 mL).

o Combine the organic layers, dry over anhydrous sodium sulfate (Na=S0Oa4), and concentrate
under reduced pressure.

 Purify the resulting crude residue by silica gel column chromatography (eluent: hexane/ethyl
acetate) to yield 1-ethyl-2-iodobenzene. An isolated yield of 71% has been reported for this
transformation.[9]

This reaction proceeds through a radical mechanism. lodine oxidizes the arylhydrazine to form
an arenediazonium salt intermediate. A subsequent single-electron transfer from an iodide
anion generates an aryl radical and an iodine radical. The combination of these two radicals
affords the final product. The choice of DMSO is critical; it acts not just as a solvent but also
participates in the catalytic cycle.[12]

Synthesis via Arylhydrazine

I2 (Oxidant) f[---=-====---------- »| I+ (lodine Radical)
2-Ethylphenyl- I, DMSO, 60°C Arenediazonium SET from I 2-Eér2/é?cr§nyl e 1—Ethy|—2—iod0benzene)
hydrazine HCI Salt Intermediate

Click to download full resolution via product page

Caption: Simplified workflow for the synthesis of 1-ethyl-2-iodobenzene from arylhydrazine.
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Method 2: Synthesis via Sandmeyer-Type Diazotization
(Classic Approach)

A more traditional and widely applicable method is the diazotization of 2-ethylaniline followed

by reaction with potassium iodide. This is an adaptation of the classic Sandmeyer reaction.[13]

In a flask cooled to 0-5 °C in an ice bath, dissolve 2-ethylaniline (1.0 equiv) in an agqueous
solution of hydrochloric or sulfuric acid (approx. 3 equiv).

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNOz, 1.1 equiv) dropwise,
ensuring the temperature remains below 5 °C to form the stable diazonium salt.

In a separate flask, dissolve potassium iodide (Kl, 1.5 equiv) in water.

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous
stirring. Nitrogen gas evolution will be observed.

Allow the reaction to warm to room temperature and then gently heat on a steam bath until
gas evolution ceases.

Cool the mixture and extract with a suitable organic solvent (e.g., diethyl ether or
dichloromethane).

Wash the organic layer with agueous sodium thiosulfate to remove any residual iodine, then
with brine.

Dry the organic layer over a drying agent (e.g., MgSO0a), filter, and concentrate in vacuo.

Purify by vacuum distillation or column chromatography to obtain pure 1-ethyl-2-
iodobenzene.

Key Synthetic Applications: A Gateway to Molecular
Complexity

The utility of 1-ethyl-2-iodobenzene is most profoundly demonstrated in palladium-catalyzed

cross-coupling reactions. The C-I bond readily undergoes oxidative addition to Pd(0)

complexes, initiating catalytic cycles that form new C-C bonds with high efficiency.
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Suzuki-Miyaura Coupling

This reaction couples the aryl iodide with an organoboron compound (typically a boronic acid or
ester), forming a biaryl linkage. This is one of the most powerful methods for constructing
scaffolds found in pharmaceuticals and organic materials.[14][15]

e To a Schlenk flask, add 1-ethyl-2-iodobenzene (1.0 equiv), the desired arylboronic acid (1.2
equiv), and a base such as potassium carbonate (K2COs, 2.0 equiv).

e Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4]
(0.03 equiv, 3 mol%).

o Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

e Add a degassed solvent system, such as a mixture of toluene and water or dioxane and
water.

o Heat the reaction mixture (typically 80-100 °C) with stirring until TLC or GC-MS analysis
indicates complete consumption of the starting material.

e Cool, dilute with water, and extract with an organic solvent.

 Purify the product via column chromatography.
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Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Mizoroki-Heck Reaction

The Heck reaction forms a new C-C bond by coupling the aryl iodide with an alkene, typically

yielding a substituted alkene product. This reaction is fundamental for synthesizing stilbenes,
cinnamates, and other vinyl-aromatic systems.[16][17]
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In a dry Schlenk flask under an inert atmosphere, add palladium(ll) acetate [Pd(OAc)z] (0.02
equiv, 2 mol%) and a phosphine ligand such as tri(o-tolyl)phosphine (0.04 equiv, 4 mol%).

Add 1-ethyl-2-iodobenzene (1.0 equiv), the alkene (e.g., ethyl acrylate, 1.2 equiv), and a
base such as triethylamine (EtsN, 1.5 equiv).

Add an anhydrous polar aprotic solvent like DMF or NMP.

Heat the mixture (typically 100-120 °C) with stirring for the required time (monitored by
TLC/GC-MS).

After cooling, work up the reaction by diluting with water and extracting with an organic
solvent.

Purify the crude product by column chromatography.
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Caption: Key steps in the Mizoroki-Heck reaction catalytic cycle.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for creating a bond between an sp? carbon
(from the aryl iodide) and an sp carbon (from a terminal alkyne), producing arylalkynes. This
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reaction typically requires both palladium and copper(l) co-catalysts.[18][19]

To a Schlenk flask, add 1-ethyl-2-iodobenzene (1.0 equiv), the terminal alkyne (1.1 equiv),
a palladium catalyst like PdClz2(PPhs)2 (0.02 equiv, 2 mol%), and a copper(l) co-catalyst such
as copper(l) iodide (Cul, 0.04 equiv, 4 mol%).

Evacuate and backfill the flask with an inert gas.

Add an anhydrous solvent (e.g., THF or DMF) and a suitable amine base (e.qg., triethylamine
or diisopropylamine), which also serves as a solvent.

Stir the reaction at room temperature or with gentle heating until completion.

Work up by filtering off the amine hydrohalide salt, diluting with water, and extracting with an
organic solvent.

Purify the product by column chromatography.

Application in the Synthesis of Heterocyclic Scaffolds

The true potential of 1-ethyl-2-iodobenzene for drug development professionals is realized

when these primary coupling products are used as advanced intermediates for constructing

complex heterocyclic systems.

Phenanthridines: The 2-ethylbiphenyl derivatives formed from Suzuki coupling can be
precursors to phenanthridines, a core structure in many biologically active compounds.
Subsequent intramolecular cyclization reactions, often radical-based, can form the central
heterocyclic ring.[6][20][21]

Dibenzofurans: The Sonogashira coupling of 1-ethyl-2-iodobenzene with a terminal alkyne
bearing an ortho-hydroxyl group on another aromatic ring can set the stage for a subsequent
intramolecular cyclization to form substituted dibenzofurans, another privileged scaffold in
medicinal chemistry.[22][23]

Safety and Handling

1-Ethyl-2-iodobenzene must be handled with appropriate laboratory precautions.
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e GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).[4]

e Precautions: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear
protective gloves/protective clothing/eye protection/face protection).[4]

» Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.
Store in a tightly sealed container, protected from light.

Conclusion

1-Ethyl-2-iodobenzene is a highly versatile and reactive chemical intermediate. Its value
extends beyond its basic structure; it is a key enabler of modern synthetic methodologies that
are critical to the rapid assembly of complex molecules. For researchers in drug discovery and
materials science, a firm grasp of its synthesis and reactivity, particularly in palladium-catalyzed
cross-coupling, provides a powerful tool for innovation. The strategic application of this building
block facilitates the efficient construction of novel biaryl, vinyl-aryl, and alkynyl-aryl systems,
which are direct precursors to valuable heterocyclic scaffolds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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